2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a nitrophenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 2-nitrophenylhydrazine. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The process involves the formation of a hydrazone linkage between the Meldrum’s acid and the 2-nitrophenylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives .
Scientific Research Applications
2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimedone: Another diketone compound with similar reactivity but different structural features.
Barbituric Acid: Shares some chemical properties but has a different core structure.
Uniqueness
This compound is unique due to the presence of both the dioxane ring and the nitrophenyl hydrazone moiety.
Properties
CAS No. |
81077-42-1 |
---|---|
Molecular Formula |
C12H11N3O6 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11N3O6/c1-12(2)20-10(16)9(11(17)21-12)14-13-7-5-3-4-6-8(7)15(18)19/h3-6,13H,1-2H3 |
InChI Key |
BQAKHHRVYRJWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C |
solubility |
25 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.